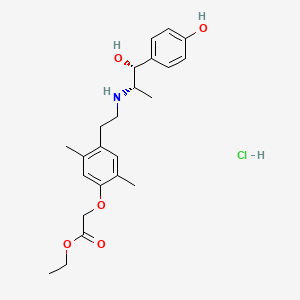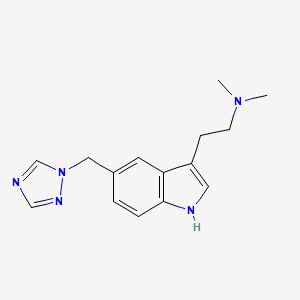
Ro 19-9638
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ro 19-9638 is a complex organic compound that features a nitroimidazole moiety. Nitroimidazoles are known for their broad range of biological activities, including antibacterial, antifungal, and antiprotozoal properties . This compound’s unique structure makes it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ro 19-9638 typically involves multiple steps, including the formation of the nitroimidazole ring and subsequent functionalization. One common method involves the reaction of glyoxal and ammonia to form the imidazole ring, followed by nitration to introduce the nitro group
Industrial Production Methods
Industrial production of this compound may utilize advanced techniques such as continuous flow synthesis to enhance yield and purity. These methods often involve the use of specialized catalysts and optimized reaction conditions to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Ro 19-9638 undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Reaction conditions typically involve controlled temperatures and pressures to ensure selective reactions.
Major Products
The major products formed from these reactions include amino derivatives, substituted imidazoles, and various functionalized compounds that retain the core structure of the original molecule.
Wissenschaftliche Forschungsanwendungen
Ro 19-9638 has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in treating infections and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Ro 19-9638 involves its interaction with specific molecular targets. The nitroimidazole moiety is known to interfere with the DNA synthesis of microorganisms, leading to their death . This compound may also interact with various enzymes and proteins, disrupting their normal functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Metronidazole: Another nitroimidazole with similar antibacterial and antiprotozoal properties.
Tinidazole: Known for its use in treating infections caused by protozoa and anaerobic bacteria.
Ornidazole: Used for its antiprotozoal and antibacterial activities.
Uniqueness
Ro 19-9638 is unique due to its specific functional groups, which may confer distinct biological activities and chemical reactivity compared to other nitroimidazoles .
Eigenschaften
CAS-Nummer |
116370-29-7 |
|---|---|
Molekularformel |
C15H19N5O5 |
Molekulargewicht |
349.34 g/mol |
IUPAC-Name |
2-[hydroxy(methyl)amino]-N-[4-[(3-methyl-2-nitroimidazol-4-yl)methoxy]phenyl]propanamide |
InChI |
InChI=1S/C15H19N5O5/c1-10(19(3)22)14(21)17-11-4-6-13(7-5-11)25-9-12-8-16-15(18(12)2)20(23)24/h4-8,10,22H,9H2,1-3H3,(H,17,21) |
InChI-Schlüssel |
YYZQPZPKOQWCSJ-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC=C(C=C1)OCC2=CN=C(N2C)[N+](=O)[O-])N(C)O |
Kanonische SMILES |
CN1C(=CN=C1[N+](=O)[O-])COC2=CC=C(C=C2)NC(=O)C[N+](C)(C)[O-] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Ro 19-9638; Ro 19-9638; Ro 19-9638. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2R)-2-[(3S)-3-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-2-oxoazetidin-1-yl]-2-(4-hydroxyphenyl)acetic acid](/img/structure/B1679384.png)









